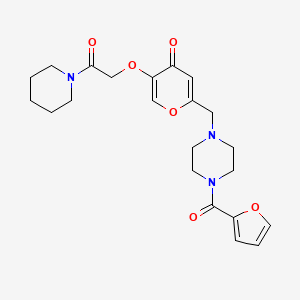

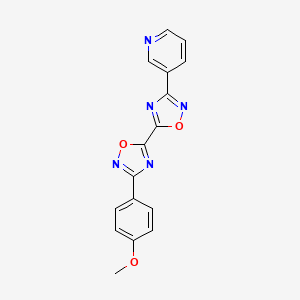

![molecular formula C11H8F3N3O2 B2554255 5-环丙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 861408-98-2](/img/structure/B2554255.png)

5-环丙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a synthetically available compound that has been extensively studied due to its diverse biological activity . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are known for their antibacterial, cytotoxic, antifungal, and antitumor activity . Some drugs containing the pyrazolo[1,5-a]pyrimidine ring include anxiolytics and sedatives like zaleplon, indiplon, and ocinaplon .

Synthesis Analysis

The synthesis of this compound is based on the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (100 MHz, DMSO-d6) provides information about the carbon atoms in the molecule . The 19F NMR spectrum (376 MHz, DMSO-d6) gives information about the fluorine atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are predominantly based on its reactivity with various reagents. For instance, the compound can undergo Suzuki–Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point of the compound can be determined using thermal analysis . The molecular weight of the compound can be determined using mass spectrometry .科学研究应用

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects, making it relevant for research in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. By modulating key pathways involved in inflammation, it may help reduce tissue damage and alleviate symptoms .

Kinase Inhibitor

As a kinase inhibitor, this pyrazolo[1,5-a]pyrimidine derivative can selectively target specific kinases involved in cell signaling pathways. Researchers explore its potential in cancer therapy, where aberrant kinase activity contributes to tumor growth and metastasis .

Antiviral Activity

Studies suggest that 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid may inhibit viral replication. Investigating its antiviral properties could lead to novel treatments for viral infections, including influenza and herpesviruses .

Neuroprotection

The compound’s structure hints at potential neuroprotective effects. Researchers investigate its ability to prevent neuronal damage, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

Given its unique structure, this compound might influence metabolic pathways. Research explores its impact on glucose metabolism, lipid regulation, and insulin sensitivity, with implications for diabetes and obesity .

Anticancer Potential

While preliminary, there’s interest in evaluating its anticancer properties. Researchers study its effects on cancer cell proliferation, apoptosis, and angiogenesis. It could be a promising lead compound for novel chemotherapeutic agents .

作用机制

属性

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQVWZLSOACNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

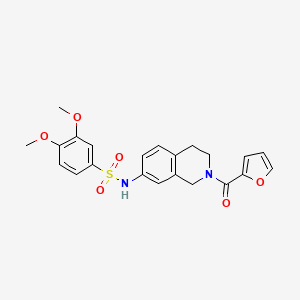

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

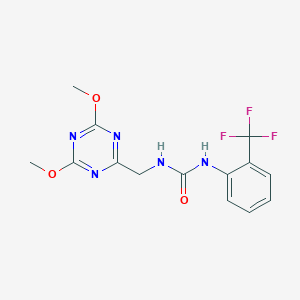

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)